N-(Pyrrolidin-3-yl)benzamide

Übersicht

Beschreibung

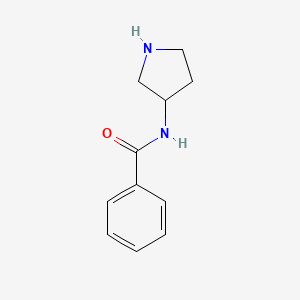

N-(Pyrrolidin-3-yl)benzamide is a chemical compound that features a benzamide group attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective noradrenaline reuptake inhibitor . The structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)benzamide typically involves the reaction of benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Benzoyl chloride+Pyrrolidine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Solvent selection and purification steps are crucial to obtain the desired purity of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines, which may have different biological activities.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is often employed.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Modulation of Neurotransmitter Systems

N-(Pyrrolidin-3-yl)benzamide has been identified as a significant modulator of serotonin and noradrenaline receptors. Research indicates that it may serve as a therapeutic agent for mood disorders such as depression and anxiety. The compound's interaction with serotonin receptors (5-HT) and noradrenaline transporters suggests it could enhance neurotransmitter levels in the central nervous system (CNS), which is crucial for mood regulation .

Noradrenaline Reuptake Inhibition

Derivatives of this compound have been studied as noradrenaline reuptake inhibitors (NRI). For instance, a specific derivative demonstrated an increase in noradrenaline levels by up to 350% in vivo, indicating strong CNS penetration and potential efficacy in treating conditions associated with noradrenergic dysfunction . This positions this compound as a candidate for developing selective NRIs with favorable pharmacokinetic profiles.

Comparative Structural Analysis

To understand the uniqueness and potential advantages of this compound over other compounds, a comparative analysis is beneficial. Below is a table summarizing its structural features against similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring + benzamide moiety | Modulates serotonin and noradrenaline receptors |

| N,N-dimethyl-4-(pyrrolidin-3-yl)benzamide | Dimethyl substitution on nitrogen | Similar activity; potential for different receptor affinity |

| 3-Fluoro-N-(pyrrolidin-3-yl)benzamide | Fluorine substitution on benzene ring | Altered pharmacokinetics; affects receptor binding |

| 2,3-Dichloro-N-pyrrolidin-3-yl-benzamide | Dichloro substitution enhancing lipophilicity | Increased potency against certain targets |

This table highlights how variations in structure can influence biological activity and pharmacokinetics, making this compound an interesting candidate for further drug development.

Case Study 1: Neuroprotective Effects

In preliminary studies, this compound exhibited neuroprotective effects in models of neurodegeneration. Its ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases.

Case Study 2: Selective NRIs Development

Research focused on derivatives of this compound has led to the development of selective NRIs with reduced lipophilicity compared to existing drugs. This advancement indicates a promising direction for creating medications with fewer side effects and improved therapeutic indices .

Wirkmechanismus

The primary mechanism of action of N-(Pyrrolidin-3-yl)benzamide involves the inhibition of noradrenaline reuptake. By blocking the reuptake of noradrenaline, the compound increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic signaling. This mechanism is similar to that of other noradrenaline reuptake inhibitors, which are used to treat mood disorders .

Vergleich Mit ähnlichen Verbindungen

N-(Pyridin-2-yl)benzamide: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.

N-(Pyrrolidin-2-yl)benzamide: Differing in the position of the pyrrolidine attachment.

N-(Pyrrolidin-3-yl)benzamide derivatives: Various derivatives with different substituents on the benzamide or pyrrolidine rings.

Uniqueness: this compound is unique due to its specific interaction with noradrenaline transporters, making it a valuable compound for studying noradrenergic signaling pathways. Its structural features allow for modifications that can enhance its selectivity and potency as a therapeutic agent .

Biologische Aktivität

N-(Pyrrolidin-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a reuptake inhibitor for neurotransmitters such as serotonin and noradrenaline. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound, also known by its chemical structure , is characterized by a pyrrolidine ring attached to a benzamide moiety. This unique structure allows it to interact with various biological targets, making it a subject of interest in the development of drugs aimed at treating mood disorders and other neurological conditions.

1. Reuptake Inhibition

Research indicates that derivatives of this compound exhibit noradrenaline reuptake inhibitor (NRI) properties. For instance, compound 11e was identified as a potent NRI with significant selectivity over serotonin reuptake inhibition (SRI) and dopamine reuptake inhibition (DRI). In vivo studies demonstrated that this compound could increase noradrenaline levels by up to 350% in rat microdialysis experiments, confirming its ability to penetrate the central nervous system effectively .

2. Dual Action as SNRI

Another derivative, referred to as PF-184,298, has been characterized as a dual serotonin and noradrenaline reuptake inhibitor (SNRI) . This compound showed good selectivity over DRI and demonstrated significant efficacy in preclinical models for conditions like stress urinary incontinence by enhancing urethral tone .

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by their chemical structure. A quantitative structure-activity relationship (QSAR) study highlighted the importance of substituents on the phenyl ring. For example:

| Substituent | Effect on Activity |

|---|---|

| 2-Methyl | Positive influence on inhibitory activity |

| 3-Chloro | Beneficial for enhancing efficacy |

| 2-Isopropyl | Detrimental to activity |

These findings suggest that careful modifications to the substituents can optimize the pharmacological profile of these compounds .

The mechanism by which this compound derivatives exert their effects involves the inhibition of neurotransmitter reuptake. By blocking the transporters responsible for the reabsorption of serotonin and noradrenaline into presynaptic neurons, these compounds increase the availability of these neurotransmitters in the synaptic cleft, thereby enhancing their physiological effects .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of this compound derivatives:

- Stress Urinary Incontinence : A preclinical model demonstrated that PF-184,298 significantly increased urethral tone at plasma concentrations consistent with its primary pharmacology, suggesting potential therapeutic applications in treating urinary disorders .

- Hepatitis B Virus (HBV) : Some benzamide derivatives have shown antiviral activity against HBV by promoting empty capsid formation through specific interactions with HBV core proteins . Although not directly related to this compound, these findings indicate a broader potential for benzamide derivatives in antiviral therapies.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The amide bond in N-(Pyrrolidin-3-yl)benzamide can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and pyrrolidin-3-amine.

-

Reagents/Conditions :

-

Acidic: HCl (6 M), reflux, 12 hours.

-

Basic: NaOH (2 M), 80°C, 6 hours.

-

-

Products :

-

Applications : Serves as a precursor for synthesizing secondary amines or modified pyrrolidine derivatives .

Acylation of the Pyrrolidine Amine

The secondary amine on the pyrrolidine ring reacts with acyl chlorides or anhydrides to form tertiary amides.

-

Reagents/Conditions :

-

Products :

-

Key Data :

Acyl Group Yield (%) Purity (HPLC-MS) Cyclopropyl 91.2 >95% Benzyl 54.0 >90%

Alkylation Reactions

The pyrrolidine nitrogen undergoes alkylation with benzyl halides or alkyl bromides to form N-substituted derivatives.

-

Reagents/Conditions :

-

Products :

-

Applications : Enhances lipophilicity and receptor-binding affinity in neuroleptic agents .

Electrophilic Aromatic Substitution

The benzene ring can undergo halogenation or nitration at the meta or para positions.

-

Reagents/Conditions :

-

Products :

Reduction Reactions

The amide group can be reduced to a secondary amine under specific conditions.

-

Reagents/Conditions :

-

Products :

Oxidation of the Pyrrolidine Ring

The pyrrolidine moiety can be oxidized to a pyrrolidone under mild conditions.

-

Reagents/Conditions :

-

Products :

Nucleophilic Substitution at the Benzamide Position

The carbonyl oxygen can participate in nucleophilic attacks, forming ester or thioamide derivatives.

-

Reagents/Conditions :

-

Products :

Key Research Findings

Eigenschaften

IUPAC Name |

N-pyrrolidin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10/h1-5,10,12H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVZGMWROXRERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572850 | |

| Record name | N-(Pyrrolidin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57152-17-7 | |

| Record name | N-(Pyrrolidin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.